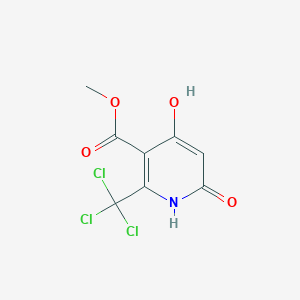
N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide is a synthetic organic compound characterized by the presence of a carbazole moiety substituted with bromine atoms at the 3 and 6 positions, and an acetamide group attached to a diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide typically involves the following steps:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 6 positions.
Formation of the Acetamide Group: The brominated carbazole is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
The overall reaction can be summarized as follows:
Carbazole+Br2→3,6-dibromocarbazole
3,6-dibromocarbazole+2,2-diphenylacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbazole moiety can be oxidized or reduced under appropriate conditions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-arylcarbazole derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules. Its brominated carbazole core makes it a versatile intermediate for various organic transformations.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. Carbazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carbazole moiety can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,6-dibromo-9H-carbazol-1-yl)benzamide: Similar structure but with a benzamide group instead of a diphenylacetamide group.
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide: Contains a methyl-substituted benzamide group.
Uniqueness
N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide group, which can influence its electronic properties and reactivity. This structural variation can lead to different physical, chemical, and biological properties compared to its analogs.
Properties
CAS No. |
899374-62-0 |
|---|---|
Molecular Formula |
C26H18Br2N2O |
Molecular Weight |
534.2 g/mol |
IUPAC Name |
N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H18Br2N2O/c27-18-11-12-22-20(13-18)21-14-19(28)15-23(25(21)29-22)30-26(31)24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,24,29H,(H,30,31) |
InChI Key |
MBZCPTNESUNMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC4=C3NC5=C4C=C(C=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11061304.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11061312.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11061322.png)
![4-(3,4-dihydroxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11061325.png)
![2-(2-{4-[1-(4-fluorophenyl)ethyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one](/img/structure/B11061333.png)
![1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061340.png)
![3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione](/img/structure/B11061349.png)

![N-[3-(diethylamino)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061360.png)
![3-({3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11061368.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]ethane-1,1,2,2-tetracarbonitrile](/img/structure/B11061373.png)
![1-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]pyrrolidin-2-one](/img/structure/B11061383.png)
![1-(4-chlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B11061389.png)
